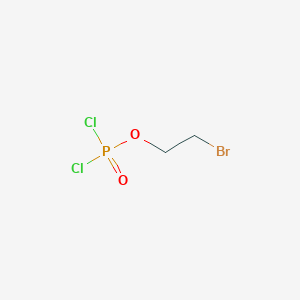
2-ブロモエチルジクロロホスフェート
概要
説明
2-Bromoethyl Dichlorophosphate is a chemical compound with the molecular formula C2H4BrCl2O2P. It is known for its role as a phosphorylating agent, which makes it valuable in various chemical synthesis processes . This compound is characterized by its ability to introduce phosphate groups into organic molecules, which is crucial in the synthesis of various phospholipids and other biologically relevant molecules.
科学的研究の応用
2-Bromoethyl Dichlorophosphate has a wide range of applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions: 2-Bromoethyl Dichlorophosphate can be synthesized by reacting 2-bromoethanol with phosphorus oxychloride in the presence of a solvent like carbon tetrachloride . The reaction typically involves heating the mixture to facilitate the formation of the desired product. The reaction conditions must be carefully controlled to avoid the formation of unwanted byproducts.
Industrial Production Methods: In industrial settings, the production of 2-Bromoethyl Dichlorophosphate follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: 2-Bromoethyl Dichlorophosphate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles, such as alcohols or amines, to form phosphates or phosphoramidates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Common Reagents and Conditions:
Major Products Formed:
Phosphates: When reacted with alcohols.
Phosphoramidates: When reacted with amines.
Phosphoric Acid Derivatives: Upon hydrolysis.
作用機序
The mechanism of action of 2-Bromoethyl Dichlorophosphate involves its ability to act as a phosphorylating agent. It introduces phosphate groups into organic molecules through nucleophilic substitution reactions. The molecular targets include hydroxyl and amino groups in various substrates, leading to the formation of phosphates and phosphoramidates . This process is crucial in the synthesis of phospholipids and other biologically active molecules.
類似化合物との比較
- 2-Chloroethyl Dichlorophosphate
- 2-Iodoethyl Dichlorophosphate
- 2-Fluoroethyl Dichlorophosphate
Comparison: 2-Bromoethyl Dichlorophosphate is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it undergoes. Compared to its chloro, iodo, and fluoro analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile reagent in various chemical synthesis processes .
特性
IUPAC Name |
1-bromo-2-dichlorophosphoryloxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BrCl2O2P/c3-1-2-7-8(4,5)6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKRTKYIPKOPLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)OP(=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrCl2O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405539 | |
| Record name | 2-Bromoethyl Dichlorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4167-02-6 | |
| Record name | 2-Bromoethyl Dichlorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-bromoethoxy)phosphonoyl dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-bromoethyl dichlorophosphate facilitate the synthesis of choline phospholipids?
A1: While the provided abstracts don't offer a detailed mechanism, we can infer 2-bromoethyl dichlorophosphate acts as a phosphorylating agent. [, ] This suggests it introduces a phosphate group to the choline moiety during the synthesis. The presence of two chlorine atoms on the phosphorus makes it highly reactive, allowing for efficient substitution reactions with alcohols, in this case, likely involving a choline derivative.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















